![molecular formula C17H16F3NO5S B2766373 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351634-51-9](/img/structure/B2766373.png)

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

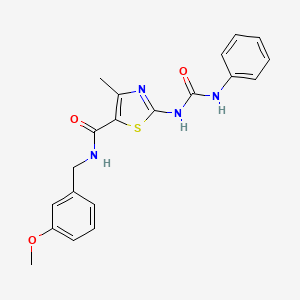

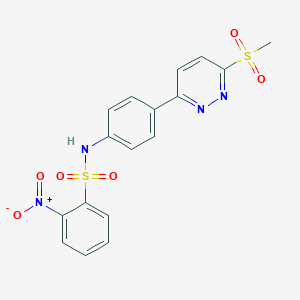

This compound has a molecular formula of C17H16F3NO5S, an average mass of 403.373 Da, and a monoisotopic mass of 403.070129 Da . It is a complex organic compound that contains several functional groups, including a trifluoro group, a hydroxy group, a phenyl group, a dihydrobenzodioxine group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The trifluoro group and the phenyl group are attached to the same carbon atom, which is also attached to a hydroxy group. This carbon atom is part of a propyl chain that is attached to a dihydrobenzodioxine ring. The sulfonamide group is attached to the 6-position of the dihydrobenzodioxine ring .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

A novel microbial strategy involving ipso-hydroxylation followed by fragmentation has been identified for the degradation of sulfonamide antibiotics, which includes compounds structurally related to N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. This degradation pathway is crucial for mitigating the environmental persistence of these compounds and their potential in propagating antibiotic resistance (Ricken et al., 2013).

Pharmaceutical Applications

Sulfonamide compounds, including derivatives of this compound, have been extensively studied for their pharmaceutical applications. These studies have focused on their potential as carbonic anhydrase inhibitors for the treatment of conditions such as glaucoma, where compounds have shown promising ocular hypotensive effects (Graham et al., 1989; Scozzafava et al., 2000).

Synthesis and Chemical Properties

The compound has also been a subject of interest in studies focusing on the synthesis of new sulfonamide derivatives, where it serves as a precursor or model compound. These studies aim at understanding the chemical properties and potential applications of such derivatives in various fields, including as enzyme inhibitors or in developing new pharmaceuticals (Irshad, 2018; Abbasi et al., 2019).

Biochemical Research

In biochemical research, the interaction of similar sulfonamide structures with proteins, such as bovine serum albumin, has been studied to understand their binding mechanisms and implications for drug design and delivery (Jun et al., 1971).

Eigenschaften

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO5S/c18-17(19,20)16(22,12-4-2-1-3-5-12)11-21-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10,21-22H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYBAFVPCOPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2766294.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide](/img/structure/B2766304.png)

![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2766311.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2766313.png)